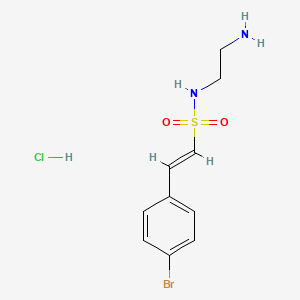

(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride

Description

Properties

IUPAC Name |

(E)-N-(2-aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S.ClH/c11-10-3-1-9(2-4-10)5-8-16(14,15)13-7-6-12;/h1-5,8,13H,6-7,12H2;1H/b8-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMNZKBRBDNAIU-HAAWTFQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)NCCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)NCCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride typically involves the following steps:

Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting 4-bromobenzaldehyde with a sulfonamide precursor under basic conditions to form the ethenesulfonamide intermediate.

Introduction of the Aminoethyl Group: The intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, forming the desired compound.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can target the ethenesulfonamide moiety, potentially converting it to an ethylsulfonamide.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of ethylsulfonamide derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit anticancer properties. (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can disrupt cellular pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. For example, sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes, including acid-base balance and respiration. The specific structure of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride may enhance its binding affinity to these enzymes, leading to therapeutic applications in conditions such as glaucoma and epilepsy .

Neuropharmacology

Glutamate Receptor Modulation

Sulfonamide derivatives have been studied for their ability to potentiate glutamate receptor function. This modulation is crucial in treating neurological disorders such as Alzheimer's disease and schizophrenia. The unique structural features of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride may provide a scaffold for developing novel neuroprotective agents .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of sulfonamides has highlighted the importance of specific functional groups in determining biological activity. The presence of the bromophenyl group in (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride may enhance its lipophilicity and cellular uptake, which is critical for its efficacy as a therapeutic agent .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that similar sulfonamides inhibited proliferation of breast cancer cells by inducing apoptosis. | Suggests potential for (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride as an anticancer agent. |

| Enzyme Inhibition Research | Identified that certain sulfonamides effectively inhibited carbonic anhydrases with IC50 values in the low micromolar range. | Indicates possible therapeutic applications in managing glaucoma and other diseases. |

| Neuropharmacological Study | Found that compounds with similar structures enhanced glutamate receptor activity in vitro. | Supports exploration of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride for neuroprotective therapies. |

Mechanism of Action

The mechanism of action of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the bromophenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethenesulfonamide Derivatives

(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c)

- Structure: Replaces the 2-aminoethyl group with a 4-fluorophenylamine.

- Synthesis : Condensation of (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 4-fluoroaniline (79% yield; mp 138–140°C) .

- Comparison: The absence of the 2-aminoethyl group reduces solubility, while the 4-fluorophenyl group may alter target affinity due to electronic effects.

(E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide

- Structure : Incorporates a thiazole ring and dual chlorophenyl groups.

- Biological Activity : Inhibits Cdc25B phosphatase (IC₅₀ = 26,000 nM; Kᵢ = 4,600 nM) .

Crystalline Chlorothienyl Ethenesulfonamide (Factor Xa Inhibitor)

N-(2-Aminoethyl) Derivatives

N-(2-Aminoethyl)-2-chlorobenzamide Hydrochloride

- Structure : Benzamide core instead of ethenesulfonamide.

- Synthesis : Similar HCl salt formation (95% purity) .

Oxymetazoline Related Compound A

- Structure : Acetamide backbone with tert-butyl and hydroxy groups.

- Function: Used in nasal decongestants; the 2-aminoethyl group enhances solubility .

- Comparison: Demonstrates the pharmacological relevance of the 2-aminoethyl-HCl motif in drug design.

Table 2: N-(2-Aminoethyl) Derivatives

Sulfonamide vs. Ethenesulfonamide

N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride

Biological Activity

(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride, often referred to as a sulfonamide compound, is notable for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in inhibiting specific enzymatic pathways and its effects on various biological systems.

- Molecular Formula : C14H12BrN2O4S

- Molecular Weight : 396.22 g/mol

- Structure : The compound features a sulfonamide functional group, which is critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes, including phospholipases, which play a crucial role in cellular signaling and inflammation. The presence of the bromophenyl group enhances the compound's binding affinity to target enzymes, potentially leading to significant pharmacological effects.

Biological Activity Overview

- Enzyme Inhibition :

- Antimicrobial Activity :

- Anticancer Potential :

Case Study 1: Enzyme Inhibition

A study conducted on the effects of this compound on PLA2 activity demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM. This suggests a strong potential for therapeutic application in conditions characterized by excessive inflammation.

| Concentration (µM) | PLA2 Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

What are the optimal synthetic routes for (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide hydrochloride, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis typically involves coupling a 4-bromophenylsulfonyl chloride derivative with a protected 2-aminoethylamine, followed by deprotection and salt formation. Key steps include:

- Sulfonamide Formation : Reacting 4-bromophenyl ethenesulfonyl chloride with N-Boc-ethylenediamine under Schotten-Baumann conditions (pH 8–9, 0–5°C) to form the intermediate sulfonamide .

- Deprotection : Removing the Boc group using HCl in dioxane to yield the free amine, followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), stoichiometry (1.2:1 sulfonyl chloride:amine), and temperature control (0–5°C during coupling) can enhance yields beyond 70% .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation resolve ambiguities?

Basic Research Question

Critical characterization methods include:

- ¹H/¹³C NMR : Confirm the (E)-configuration of the ethenesulfonamide moiety via coupling constants (J = 12–16 Hz for trans-vinylic protons). The 4-bromophenyl group shows aromatic signals at δ 7.4–7.8 ppm (doublet, J = 8 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 377.02 for C₁₀H₁₂BrN₂O₂S) and isotopic patterns matching bromine (1:1 ratio for M/M+2) .

- FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while NH₂ bends are observed at 1600–1650 cm⁻¹ . Contradictions in spectra may arise from residual solvents or tautomerism, necessitating repeated purification or 2D NMR (e.g., HSQC) for resolution .

How can researchers design experiments to evaluate the compound's interaction with biological targets, such as enzymes or receptors?

Advanced Research Question

Methodologies for target engagement studies include:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., Trypanosoma brucei enzymes) on a sensor chip and measure binding kinetics (Kₐ, K𝒹) at varying compound concentrations (1–100 µM) .

- Fluorescence Polarization Assays : Use fluorescently labeled analogs to monitor competitive displacement from binding pockets, with IC₅₀ calculations via dose-response curves .

- Molecular Dynamics Simulations : Predict binding modes by docking the compound into crystal structures of homologous receptors (e.g., serotonin or dopamine receptors), guided by the sulfonamide’s electrostatic interactions .

What strategies are recommended for resolving contradictions in reported biological activities of structurally similar sulfonamide derivatives?

Advanced Research Question

Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. ng/mL) and normalize for assay parameters (pH, temperature) .

- Selectivity Profiling : Screen the compound against a panel of related targets (e.g., kinase or protease families) to identify cross-reactivity .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or F) to isolate pharmacophore contributions .

What are the critical considerations for ensuring reproducibility in the synthesis and purification of this compound across different laboratories?

Advanced Research Question

Reproducibility hinges on:

- Strict Protocol Adherence : Document reaction times (±5%), solvent grades (HPLC vs. technical grade), and drying methods (Na₂SO₄ vs. MgSO₄) .

- Purification Standards : Use preparative HPLC with a C18 column (ACN/H₂O gradient) or flash chromatography (silica gel, 5% MeOH in DCM) to achieve ≥95% purity .

- Analytical Cross-Validation : Share raw NMR, MS, and HPLC data via open-access repositories to enable peer validation .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

Computational approaches include:

- ADMET Prediction : Use tools like SwissADME to forecast solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Quantum Mechanics (QM) : Calculate the sulfonamide’s pKa (∼10.5 for the amine) to guide salt formation strategies for enhanced bioavailability .

- Free Energy Perturbation (FEP) : Model the impact of substituents (e.g., 4-bromo vs. 4-methyl) on binding free energy to prioritize synthetic targets .

What experimental controls are essential when assessing the compound’s stability under physiological conditions?

Advanced Research Question

Key controls include:

- pH Stability Studies : Incubate the compound in buffers (pH 2–8, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .

- Light/Oxygen Sensitivity : Store samples under inert gas (N₂) and amber glass to prevent photoisomerization of the ethenesulfonamide group .

- Plasma Stability : Test in human plasma (37°C, 1 hour) with LC-MS quantification to assess esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.